(1-Isothiocyanato-2-methylprop-1-en-1-yl)benzene
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Overview
Description
2-Methyl-1-phenyl-1-propenyl isothiocyanate is an organic compound with the molecular formula C11H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group R−N=C=S. This compound is notable for its unique structure, which combines a phenyl group with an isothiocyanate moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-1-propenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and triethylamine, followed by the decomposition of the resulting dithiocarbamate salts using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactions involving amines and carbon disulfide, followed by desulfurization processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-1-propenyl isothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiocyanates and thiourea derivatives.
Scientific Research Applications
2-Methyl-1-phenyl-1-propenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1-propenyl isothiocyanate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 2-Methyl-1-phenyl-1-propenyl isothiocyanate is unique due to its specific structural features, which include a methyl group and a phenyl group attached to the isothiocyanate moiety. This structure imparts distinct chemical and biological properties compared to other isothiocyanates. For example, phenyl isothiocyanate is simpler in structure and may exhibit different reactivity and biological activity .
Properties
CAS No. |
51110-17-9 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
(1-isothiocyanato-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H11NS/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
OBUSGQVQTFNYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)N=C=S)C |
Origin of Product |
United States |
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